molecular formula C14H22O3 B14620505 1,2-Benzenediol, 4-(octyloxy)- CAS No. 59263-61-5

1,2-Benzenediol, 4-(octyloxy)-

Cat. No.: B14620505
CAS No.: 59263-61-5
M. Wt: 238.32 g/mol
InChI Key: GTOXJGIRDYCBMG-UHFFFAOYSA-N
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Description

1,2-Benzenediol, 4-(octyloxy)-:

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,2-Benzenediol, 4-(octyloxy)- can be synthesized through several methods. One common approach involves the alkylation of catechol with octyl bromide in the presence of a base such as potassium carbonate. The reaction typically occurs in an organic solvent like dimethylformamide (DMF) under reflux conditions. The reaction mechanism involves the nucleophilic substitution of the hydroxyl group by the octyl group.

Industrial Production Methods: Industrial production of 1,2-benzenediol, 4-(octyloxy)- may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization.

Chemical Reactions Analysis

Types of Reactions: 1,2-Benzenediol, 4-(octyloxy)- undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The compound can be reduced to form dihydroxy derivatives.

    Substitution: The octyloxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide in acidic or basic conditions.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed:

    Oxidation: Formation of quinones.

    Reduction: Formation of dihydroxy derivatives.

    Substitution: Formation of various substituted benzenediols.

Scientific Research Applications

1,2-Benzenediol, 4-(octyloxy)- has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules and polymers.

    Biology: Studied for its potential antioxidant properties and interactions with biological molecules.

    Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals, coatings, and surfactants.

Mechanism of Action

The mechanism of action of 1,2-benzenediol, 4-(octyloxy)- involves its interaction with various molecular targets and pathways. The hydroxyl groups can participate in hydrogen bonding and redox reactions, while the octyloxy group can influence the compound’s lipophilicity and membrane permeability. These properties enable the compound to modulate biological activities, such as enzyme inhibition and free radical scavenging.

Comparison with Similar Compounds

    Catechol (1,2-benzenediol): The parent compound with two hydroxyl groups.

    Resorcinol (1,3-benzenediol): An isomer with hydroxyl groups at the 1 and 3 positions.

    Hydroquinone (1,4-benzenediol): An isomer with hydroxyl groups at the 1 and 4 positions.

Uniqueness: 1,2-Benzenediol, 4-(octyloxy)- is unique due to the presence of the octyloxy group, which imparts distinct chemical and physical properties. This substitution enhances its solubility in organic solvents and alters its reactivity compared to its parent compound, catechol. The octyloxy group also influences the compound’s biological activity, making it a valuable molecule for various applications.

Properties

CAS No.

59263-61-5

Molecular Formula

C14H22O3

Molecular Weight

238.32 g/mol

IUPAC Name

4-octoxybenzene-1,2-diol

InChI

InChI=1S/C14H22O3/c1-2-3-4-5-6-7-10-17-12-8-9-13(15)14(16)11-12/h8-9,11,15-16H,2-7,10H2,1H3

InChI Key

GTOXJGIRDYCBMG-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCOC1=CC(=C(C=C1)O)O

Origin of Product

United States

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